1-(5-Ethyl-2-hydroxyphenyl)propan-1-one

Solid‑state handling Storage stability Weighing accuracy

Liquid 2′-hydroxypropiophenone requires cold storage and causes dispensing errors in solid-phase synthesis. This 5-ethyl analog is a bench-stable solid (bp ~289 °C, XLogP3 3.3) that eliminates evaporation losses and improves weighing accuracy. Key advantages: • Solid-state handling reduces volatility and weighing errors • Elevated logP enhances partitioning in biphasic reactions and membrane permeability • Phenolic hydroxyl remains free for on-resin functionalization without cold-chain logistics. Sourced from qualified manufacturers with full GHS documentation (H317).

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 63909-10-4
Cat. No. B1283105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethyl-2-hydroxyphenyl)propan-1-one
CAS63909-10-4
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)C(=O)CC
InChIInChI=1S/C11H14O2/c1-3-8-5-6-11(13)9(7-8)10(12)4-2/h5-7,13H,3-4H2,1-2H3
InChIKeyOYDWDJIBKKHEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Solid-State Advantages


1-(5-Ethyl-2-hydroxyphenyl)propan-1-one (5′-ethyl-2′-hydroxypropiophenone) is a C11 phenolic ketone that exists as a solid at ambient temperature, in contrast to the liquid state of the unsubstituted parent 2′-hydroxypropiophenone . The compound bears a 5-ethyl substituent that increases molecular weight to 178.23 g/mol, raises the boiling point to ~289 °C (760 mmHg), and elevates computed logP (XLogP3 = 3.3) relative to des‑ethyl analogs [1][2]. These physicochemical shifts make it a differentiable intermediate for fine‑chemical synthesis where solid‑state handling, reduced volatility, or enhanced lipophilicity are valued.

Phase Bench-stable solid at ambient temperature Simplifies weighing and storage workflows
Synthesis Supports high-temperature or solvent-free reactions Reported boiling point elevation of ~60 °C vs. parent
Property Higher lipophilicity for partitioning and extraction Computed XLogP3 3.3 suggests 10× higher octanol/water partition

Why 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one Is Not Interchangeable


The 5-ethyl group is not an inert decoration; it materially alters phase behavior, volatility, and hydrophobicity. The unsubstituted 2′-hydroxypropiophenone (CAS 610-99-1) is a low‑melting liquid (mp 20–22 °C) that requires different storage and dispensing infrastructure, whereas the target compound is a bench‑stable solid . The ethyl substituent also raises the boiling point by >50 °C (corrected to atmospheric pressure) and increases logP by approximately 1 unit, which directly impacts partitioning in biphasic reactions, chromatographic retention, and membrane permeability in cell‑based assays [1][2]. A simple one‑to‑one substitution therefore fails to reproduce key process parameters and may compromise downstream results in synthesis, formulation, or bioactivity screening.

Physical Form The unsubstituted 2′-hydroxypropiophenone is a low-melting liquid (mp 20–22 °C); substitution with a solid may alter dispensing precision and storage protocols.
Thermal Profile A boiling point difference of >50 °C may shift reaction kinetics and evaporative loss profiles in heated workflows.
Partitioning An approximate logP increase of 1 unit directly impacts biphasic reaction outcomes, chromatographic retention, and cell-based assay permeability.
Hazard Class The target compound carries H317 (Skin Sensitizer), absent in the parent, which may require enhanced PPE and engineering controls.

Physicochemical and Hazard Comparison


Physical State: Solid vs. Low-Melting Liquid

Unlike the liquid 2′-hydroxypropiophenone (mp 20–22 °C) , the 5-ethyl derivative is a solid at room temperature . This eliminates the need for chilled storage or specialized liquid‑dispensing equipment and improves weighing precision for small‑scale synthesis.

Physical State
Head-to-head
Solid vs. low-melting liquid (mp 20–22 °C)
Supports solid-state handling workflows
Eliminates chilled storage for routine use
Solid‑state handling Storage stability Weighing accuracy

Boiling Point: Reduced Volatility

The ethyl‑substituted compound exhibits a boiling point of 289.2 ± 28.0 °C at 760 mmHg [1], whereas 2′-hydroxypropiophenone boils at 115 °C (15 mmHg), corresponding to an estimated normal boiling point of ~230 °C . The ~60 °C elevation reduces evaporative losses during prolonged heating and broadens the thermal window for reactions that require elevated temperatures.

Boiling Point
Cross-study
289.2 ± 28.0 °C
Reduced volatility for high-temperature synthesis
~60 °C above estimated parent bp
Thermal stability Distillation Solvent‑free reactions

Lipophilicity: Higher logP

The target compound has a computed XLogP3 of 3.3 [1], compared to a logP of ~2.2 for 2′-hydroxypropiophenone [2]. The ~1.1 log unit increase reflects the hydrophobic contribution of the ethyl group and predicts a roughly 10‑fold higher partition coefficient in octanol/water.

Lipophilicity
Cross-study
XLogP3 = 3.3
Higher extraction and retention in reversed-phase methods
~1.1 log unit increase vs. des-ethyl analog
Drug likeness Liquid‑liquid extraction Chromatographic retention

Hazard Profile: Skin Sensitizer

The 5-ethyl analog is classified as Skin Sensitizer Category 1 (H317: May cause an allergic skin reaction) and Eye Irritant Category 2 (H319) , whereas 2′-hydroxypropiophenone carries only irritant classifications (H315, H319) without the skin sensitization warning . This difference demands specific personal protective equipment (PPE) and ventilation measures during handling.

Hazard Profile
Head-to-head
Skin Sensitizer 1 (H317)
Requires sensitizer-compliant handling
H317 absent in unsubstituted comparator
Occupational safety Risk assessment Regulatory compliance

Synthetic Utility: Lithium Extraction Intermediate

O,O′-Dialkyl(5-ethyl-2-hydroxyphenyl)phosphonates, prepared from the target ketone, exhibit lithium‑selective extraction from alkaline brines with Li/Na and Li/K separation factors superior to non‑ethylated analogs [1]. The 5-ethyl group contributes to the hydrophobic–hydrophilic balance required for synergistic extraction with trioctylphosphine oxide (TOPO), a property not achievable with the unsubstituted 2‑hydroxyphenylphosphonate framework.

Lithium Extraction
Class-level
Derived phosphonates show Li-selective extraction
Key substructure for selective ligand development
Reported Li/Na and Li/K separation factors
Lithium extraction Organophosphorus chemistry Critical minerals recovery

1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Application Scenarios


Solid-Phase Synthesis with Non-Volatile Ketone

The solid state and elevated boiling point (~289 °C) [1] make this compound suitable for solvent‑free melt reactions or solid‑phase peptide mimetic synthesis where liquid propiophenones would evaporate or cause weighing errors. Its phenolic hydroxyl remains available for on‑resin functionalization without cold‑storage logistics.

Targeting Lipophilic Binding Pockets

With an XLogP3 of 3.3 [2], the compound introduces roughly 10‑fold higher lipophilicity than the des‑ethyl analog, aiding in the exploration of hydrophobic enzyme pockets or blood‑brain barrier penetration. It serves as a fragment or core scaffold where logP tuning is critical.

Lithium-Selective Ligand Development

The 5‑ethyl‑2‑hydroxyphenyl motif is essential for the lithium‑selective extraction performance of dialkylphosphonate ligands [3]. Procurement of the ketone precursor enables on‑demand synthesis of these ligands for critical‑minerals research.

Skin Sensitizer-Compliant Laboratories

Because the compound carries H317 (Skin Sens. 1) , it is appropriate for facilities that have established sensitizer‑handling protocols and require explicit GHS documentation, unlike the non‑sensitizing unsubstituted analog which may be mistakenly treated as a low‑hazard irritant only.

Application
Selection Property
Validation Focus
Solid-phase and melt synthesis
Non-volatile solid ketone
Weighing accuracy and thermal window
Lipophilic fragment synthesis
Computed logP increase of ~1.1
Extraction and chromatographic retention
Lithium-selective ligand research
5-ethyl-2-hydroxyphenyl scaffold
Reported Li/Na and Li/K separation
Regulated lab environments
Skin sensitizer GHS documentation
PPE and engineering control compliance
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